

A Comprehensive Guide to the Spectroscopic Characterization of 4-Hydroxy-3-nitrobenzenesulfonamide

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Compound of Interest

Compound Name:	4-Hydroxy-3-nitrobenzenesulfonamide
CAS No.:	24855-58-1
Cat. No.:	B1265787

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Introduction: Elucidating the Molecular Architecture of a Key Pharmaceutical Intermediate

4-Hydroxy-3-nitrobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development, presents a unique confluence of functional groups that dictate its chemical reactivity and biological activity. As a substituted benzenesulfonamide, it belongs to a class of compounds renowned for their diverse pharmacological applications. The precise arrangement of the hydroxyl, nitro, and sulfonamide moieties on the aromatic ring gives rise to a distinct electronic and structural profile. A thorough spectroscopic characterization is therefore not merely a routine analytical task, but a fundamental prerequisite for its quality control, reaction monitoring, and the rational design of novel therapeutic agents.

This in-depth technical guide provides a comprehensive exploration of the spectroscopic properties of **4-Hydroxy-3-nitrobenzenesulfonamide**. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and

spectral output, offering field-proven insights into the "why" behind the experimental choices and observations. Each analytical protocol described herein is designed as a self-validating system, ensuring scientific rigor and trustworthiness for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of **4-Hydroxy-3-nitrobenzenesulfonamide**—a 1,2,4-trisubstituted benzene ring—give rise to a predictable yet nuanced spectroscopic fingerprint. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and sulfonamide groups governs the electronic distribution within the aromatic ring, which is directly probed by techniques such as NMR and UV-Vis spectroscopy. The vibrational modes of the functional groups are interrogated by FT-IR spectroscopy, while mass spectrometry provides insights into the molecule's fragmentation pathways, confirming its elemental composition and connectivity.

Diagram 1: Molecular Structure of **4-Hydroxy-3-nitrobenzenesulfonamide**

Caption: Ball-and-stick representation of **4-Hydroxy-3-nitrobenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **4-Hydroxy-3-nitrobenzenesulfonamide**, both ^1H and ^{13}C NMR provide unambiguous evidence for the substitution pattern of the aromatic ring and the nature of the attached functional groups.

^1H NMR Spectroscopy: A Detailed Portrait of the Aromatic Protons

Causality Behind the Spectrum: The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents. The hydroxyl group is a strong electron-donating group, shielding the ortho and para positions. Conversely, the nitro and sulfonamide groups are strongly electron-withdrawing, deshielding the ortho and para positions. This interplay results in a well-resolved spectrum.

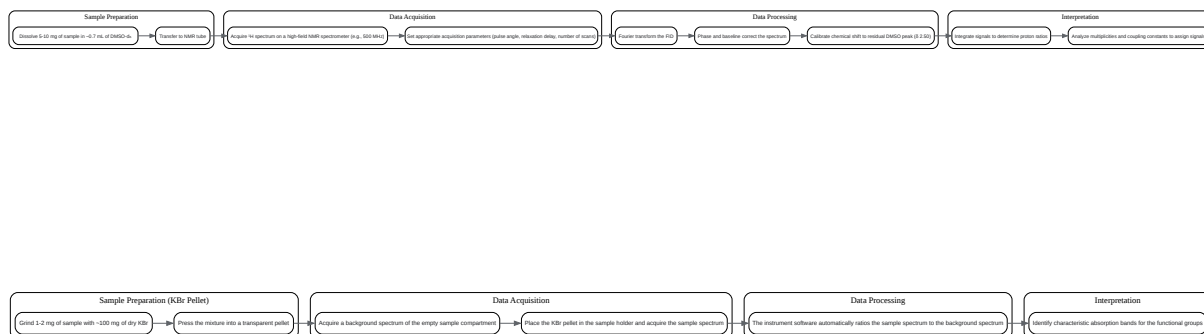
Predicted ^1H NMR Spectral Data (500 MHz, DMSO-d_6):

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~7.20	d	~8.5
H-6	~7.80	dd	~8.5, ~2.0
H-2	~8.20	d	~2.0
$-\text{SO}_2\text{NH}_2$	~7.50	br s	-
$-\text{OH}$	~11.0	br s	-

Interpretation:

- H-5: This proton is ortho to the electron-donating hydroxyl group, and therefore appears at the most upfield position in the aromatic region. It is split into a doublet by its coupling to H-6.
- H-6: This proton is coupled to both H-5 (ortho coupling) and H-2 (meta coupling), resulting in a doublet of doublets.
- H-2: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded of the aromatic protons. It is split into a doublet by its meta coupling to H-6.
- $-\text{SO}_2\text{NH}_2$ and $-\text{OH}$: The protons of the sulfonamide and hydroxyl groups are exchangeable and typically appear as broad singlets. Their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Diagram 2: ^1H NMR Workflow



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Caption: A streamlined workflow for FT-IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing the Chromophore System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The conjugated π -system of the substituted benzene ring in **4-Hydroxy-3-nitrobenzenesulfonamide** acts as a chromophore.

Causality Behind the Spectrum: The absorption maxima (λ_{max}) are influenced by the electronic nature of the substituents on the aromatic ring. The combination of the electron-donating hydroxyl group and the electron-withdrawing nitro group extends the conjugation and shifts the absorption to longer wavelengths (a bathochromic or red shift). The position of the λ_{max} is also sensitive to the polarity of the solvent.

Predicted UV-Vis Spectral Data:

Solvent	Predicted λ_{max} (nm)
Methanol	~280 and ~350
Acetonitrile	~275 and ~345

Interpretation: The spectrum is expected to show two main absorption bands. The higher energy band (shorter wavelength) corresponds to a $\pi \rightarrow \pi^*$ transition of the benzene ring, while the lower energy band (longer wavelength) is attributed to an intramolecular charge transfer (ICT) transition from the phenoxide-like donor to the nitro- and sulfonamide-like acceptors. This ICT band is particularly sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).
- Sample Preparation: Prepare a stock solution of known concentration. From this, prepare a dilution that gives a maximum absorbance in the range of 0.1 to 1.0 AU.
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over a range of approximately 200-500 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

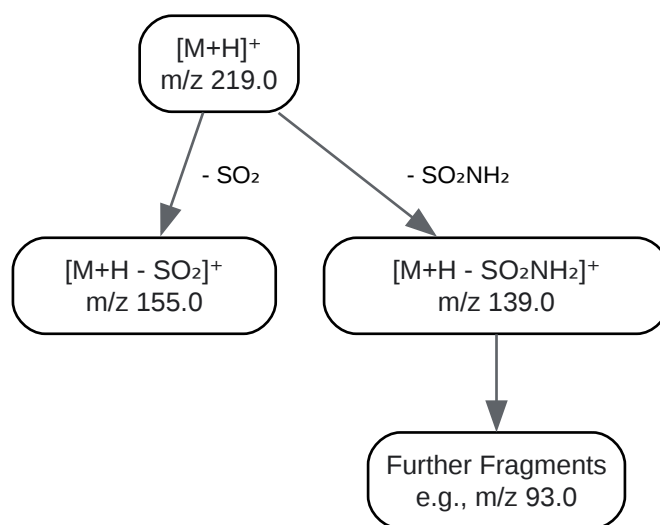
Causality Behind the Spectrum: In electrospray ionization (ESI), the molecule is typically protonated to form the $[M+H]^+$ ion. Subsequent fragmentation in the mass spectrometer (MS/MS) occurs at the weakest bonds, leading to characteristic neutral losses.

Predicted Mass Spectrometry Data (ESI+):

- Molecular Ion: $[M+H]^+ = m/z 219.0$
- Major Fragments:

- m/z 155.0 ($[M+H - SO_2]^+$): Loss of sulfur dioxide is a common fragmentation pathway for aromatic sulfonamides. [1] * m/z 139.0 ($[M+H - SO_2NH_2]^+$): Cleavage of the C-S bond.
- m/z 93.0 (Aniline fragment): Further fragmentation can lead to the formation of an aminophenol-like fragment.

Diagram 4: Predicted ESI-MS Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **4-Hydroxy-3-nitrobenzenesulfonamide** in positive mode ESI-MS.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the $[M+H]^+$ ion.

- Data Analysis: Identify the molecular ion and correlate the observed fragment ions with predicted fragmentation pathways.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of **4-Hydroxy-3-nitrobenzenesulfonamide** relies on the synergistic application of multiple analytical techniques. ^1H and ^{13}C NMR provide a detailed map of the proton and carbon skeletons, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the electronic properties of the chromophore, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. By understanding the causal relationships between the molecule's structure and its spectral output, researchers can confidently verify its identity and purity, paving the way for its effective use in research and drug development.

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Sources

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